

Section 1: Chemical Identity and CAS Number Registration

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Cyclohexylpiperazine dihydrochloride**

Cat. No.: **B1604190**

[Get Quote](#)

A crucial point of clarification for researchers is the Chemical Abstracts Service (CAS) number for **1-Cyclohexylpiperazine dihydrochloride**. While salt forms of a compound are often assigned a unique CAS number, it is standard industry and database practice to list **1-Cyclohexylpiperazine dihydrochloride** under the CAS number of its parent free base.

Therefore, the primary identifier for both the free base and its dihydrochloride salt is:

- CAS Number: 17766-28-8 [1][2]

It is imperative for researchers to confirm the specific form (free base or salt) from the supplier's documentation, as physicochemical properties differ significantly. The dihydrochloride salt is formed by reacting the two basic nitrogen atoms of the piperazine ring with two equivalents of hydrochloric acid, leading to a more stable, crystalline, and water-soluble solid compared to the oily, low-melting free base.

Physicochemical Properties

The fundamental properties of 1-Cyclohexylpiperazine and its dihydrochloride salt are summarized below. These parameters are critical for designing synthetic reactions, preparing analytical solutions, and understanding the compound's behavior in biological systems.

Property	1-Cyclohexylpiperazine (Free Base)	1-Cyclohexylpiperazine Dihydrochloride (Salt)	Rationale and Significance
CAS Number	17766-28-8[1][3][4]	Indexed under 17766-28-8	The salt is tracked by the parent compound's CAS registry number.
Molecular Formula	$C_{10}H_{20}N_2$ [1][5]	$C_{10}H_{22}Cl_2N_2$	The salt incorporates two molecules of HCl.
Molecular Weight	168.28 g/mol [1][2]	241.20 g/mol	Affects all stoichiometric calculations. The salt form has a higher mass.
Appearance	Yellow-brownish low melting solid or oil[4][6]	White to off-white crystalline solid	Salt formation typically yields stable, crystalline solids with higher melting points.
Melting Point	28-32 °C[4]	Substantially higher; data varies by purity	Purity and exact stoichiometry of the salt affect the melting point.
Boiling Point	~256 °C at 760 mmHg[4]	Not applicable (decomposes)	Salts do not have a true boiling point and will decompose at high temperatures.
Solubility	Soluble in organic solvents (e.g., Chloroform, Methanol)[6]	Soluble in water; sparingly soluble in non-polar organics	The ionic nature of the dihydrochloride salt dramatically increases its aqueous solubility, a key feature for biological assays.

Section 2: Synthesis and Purification Workflow

The synthesis of 1-Cyclohexylpiperazine is a well-established process in medicinal chemistry, typically achieved via a two-step sequence involving N-alkylation followed by deprotection. The causality behind this workflow is rooted in the need to control selectivity. Piperazine has two reactive secondary amine sites; direct alkylation can lead to mixtures of mono- and di-alkylated products. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, ensures that alkylation occurs only at one nitrogen.

Representative Synthetic Protocol

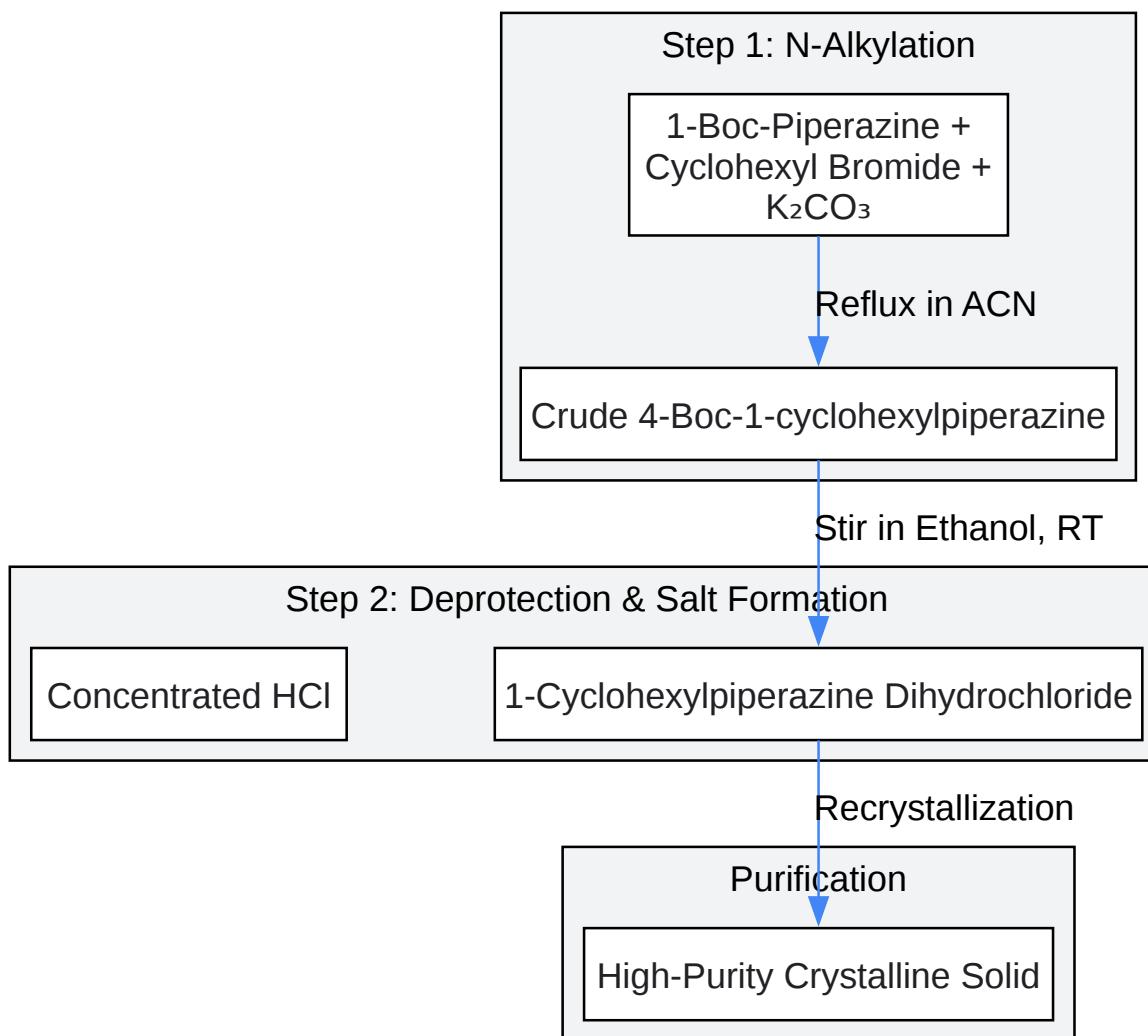
This protocol is a validated and reliable method for laboratory-scale synthesis.

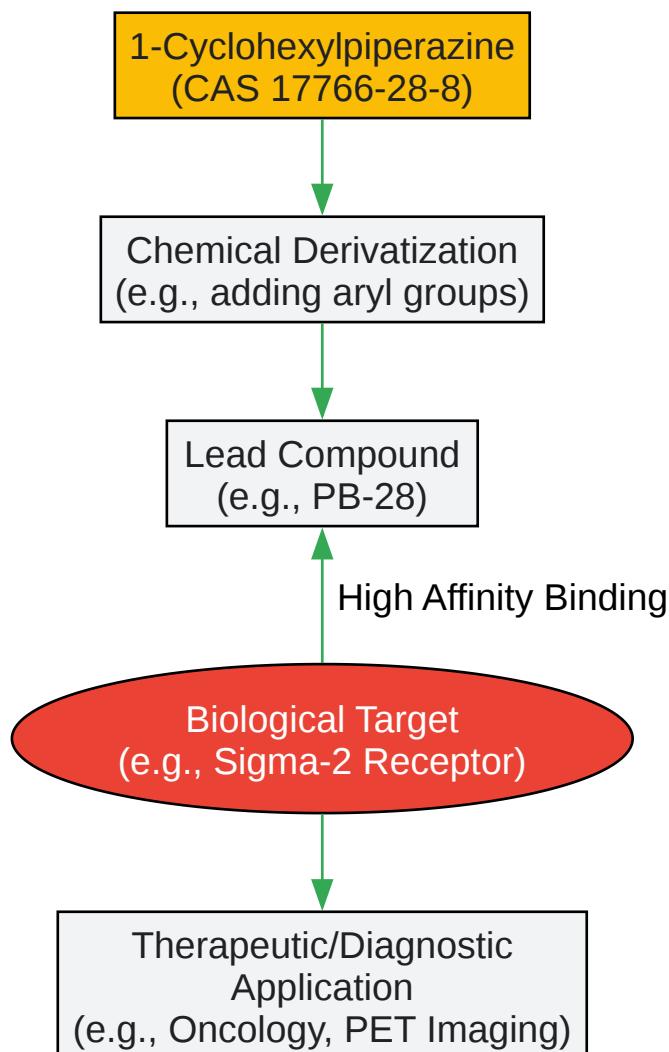
- Step 1: N-Alkylation of Boc-Piperazine.
 - Rationale: To a solution of 1-Boc-piperazine (1.0 eq) in an appropriate solvent like acetonitrile, add a cyclohexyl halide (e.g., cyclohexyl bromide, 1.1 eq) and an inorganic base such as potassium carbonate (K_2CO_3 , 1.1 eq).[7]
 - Execution: The mixture is heated to reflux for 2-4 hours. The base is critical as it neutralizes the hydrohalic acid byproduct, driving the reaction to completion.
 - Workup: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 4-Boc-1-cyclohexylpiperazine.
- Step 2: Boc Deprotection.
 - Rationale: The Boc group is an acid-labile protecting group. It is efficiently removed by treatment with a strong acid.
 - Execution: Dissolve the crude intermediate from Step 1 in a solvent such as ethanol or dioxane. Add an excess of concentrated hydrochloric acid (e.g., 3-4 eq) and stir at room temperature for 12-18 hours.[7] The reaction progress can be monitored by TLC or LC-MS.
 - Workup & Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is **1-Cyclohexylpiperazine dihydrochloride**. It can be further

purified by trituration or recrystallization from a solvent system like isopropanol/ether to yield a high-purity solid.^[7]

Synthesis Workflow Diagram

The logical flow of the synthesis is visualized below.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Cyclohexylpiperazine CAS 17766-28-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8 [sigmaaldrich.com]
- 6. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [Section 1: Chemical Identity and CAS Number Registration]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604190#1-cyclohexylpiperazine-dihydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com